3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide
CAS No.: 1219982-99-6
Cat. No.: VC3388305
Molecular Formula: C10H15ClN2O3S
Molecular Weight: 278.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219982-99-6 |
|---|---|
| Molecular Formula | C10H15ClN2O3S |
| Molecular Weight | 278.76 g/mol |
| IUPAC Name | 3-amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C10H15ClN2O3S/c1-7(14)4-5-13-17(15,16)8-2-3-9(11)10(12)6-8/h2-3,6-7,13-14H,4-5,12H2,1H3 |
| Standard InChI Key | WNSOFDSFPYHWRC-UHFFFAOYSA-N |
| SMILES | CC(CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N)O |
| Canonical SMILES | CC(CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N)O |
Introduction
Chemical Structure and Properties
Basic Identification
3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide is an organic compound with CAS number 1219982-99-6. It belongs to the sulfonamide class of compounds, characterized by the presence of the -SO2NH- functional group. The molecular formula is C10H15ClN2O3S with a corresponding molecular weight of 278.76 g/mol. The compound features an amino group (-NH2), a chloro substituent (Cl), and a hydroxybutyl chain connected to the nitrogen of the sulfonamide group.
The structural characteristics can be represented through various chemical notations:
| Chemical Identification Parameter | Value |
|---|---|
| IUPAC Name | 3-amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C10H15ClN2O3S/c1-7(14)4-5-13-17(15,16)8-2-3-9(11)10(12)6-8/h2-3,6-7,13-14H,4-5,12H2,1H3 |
| Standard InChIKey | WNSOFDSFPYHWRC-UHFFFAOYSA-N |
| SMILES | CC(CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N)O |
| Canonical SMILES | CC(CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N)O |
| PubChem Compound ID | 53409667 |
Physical-Chemical Properties
Understanding the physical and chemical properties provides insight into the compound's behavior in different environments and its potential interactions with biological systems:
Many of these properties are predicted rather than experimentally determined, which is common for specialized research compounds with limited characterization in the literature.
Synthesis and Preparation
Related Synthetic Methodologies
Research on similar compounds provides insight into potential synthetic approaches. For instance, the synthesis of structurally related benzosultams (cyclic sulfonamides) has been documented to involve o-lithiation of N-Boc-o-toluenesulfonamide followed by reaction with aldehydes to give carbinol sulfonamides . These intermediates can then be converted to substituted benzosultams through various cyclization methods.
Structure-Activity Relationships
Comparison with Related Sulfonamides
Understanding the structure-activity relationships requires comparison with related sulfonamide compounds. While specific comparative data for this exact compound is limited, broader principles can be inferred from studies on similar compounds.
Many benzenesulfonamide derivatives have been investigated for various therapeutic applications, as evidenced by patents describing compounds such as N-cyclopropyl-N-[1-[(2S)-4-methyl-2-[(2-methyl-3-oxobutyl)amino]pentanoyl]piperidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide and related structures . These compounds often target specific biological pathways, with their efficacy and selectivity determined by the precise arrangement of substituents.
Conformationally constrained sulfonamides (sultams) have served as key functional groups in the development of:
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Nonsteroidal anti-inflammatory agents
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Agonists of 5-HT1A receptors
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Novel serine inhibitors
Structural Modifications and Their Effects
The specific positioning of functional groups in 3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide likely influences its physical properties and potential biological activities:
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The meta-positioned amino group (3-position) affects the electronic distribution in the aromatic ring
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The para-positioned chloro substituent (4-position) introduces electron-withdrawing effects
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The N-(3-hydroxybutyl) chain provides a flexible linker with a specific length and a terminal hydroxyl group
Modifications to any of these structural features would be expected to alter the compound's properties, potentially affecting its:
Such structure-activity relationships are critical in medicinal chemistry for optimizing lead compounds toward desired therapeutic profiles.
Research Applications
Current Research Areas
As a specialized chemical compound, 3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide may find applications in various research areas, particularly in medicinal chemistry and pharmaceutical development. Potential research applications could include:
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Structure-activity relationship studies for the development of new therapeutic agents
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Probes for investigating biological mechanisms related to sulfonamide activity
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Starting materials or intermediates in the synthesis of more complex compounds
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Model compounds for studying the physical and chemical properties of substituted benzenesulfonamides
The unique structural features of this compound make it potentially valuable in comparative studies examining the effects of specific substituents on biological activity.
Future Research Directions
Given the diverse biological activities associated with sulfonamides in general, 3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide could be explored in various future research directions, particularly if its specific biological activities are identified and characterized.
Potential future research areas might include:
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Evaluation of its potential antibacterial properties, given the historical importance of sulfonamides as antibacterial agents
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Investigation of its potential activity against enzymes such as carbonic anhydrase, which are known targets for some sulfonamide compounds
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Exploration of its potential use as a building block or scaffold in medicinal chemistry
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Development of structure-based design approaches targeting specific biological pathways
Beyond medicinal applications, sultams (cyclic derivatives of sulfonamides) have been employed with considerable success as chiral auxiliaries in asymmetric versions of several reactions, including alkylations, acylations, aldol reactions, Diels-Alder reactions, and azidations . Similar applications might be explored for appropriately functionalized derivatives of this compound.
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